Cannabicyclol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cannabicyclol (CBL) is a minor cannabinoid found in the Cannabis sativa plant. It is a non-psychoactive cannabinoid, meaning it does not produce the same effects as THC, the primary psychoactive cannabinoid. CBL is one of the most recently identified cannabinoids, and its properties and effects are still being studied.

Scientific Research Applications

Computational Study of Thermophysical and Chemical Properties :

- A study by Sarker et al. (2019) conducted a computational analysis of CBL's properties using density functional theory. The research estimated thermophysical properties like free energy, entropy, dipole moment, binding energy, nuclear energy, electronics energy, and heat of formation. Additionally, it evaluated chemical reactivity properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and ionization potential. This study is significant for pharmaceutical pursuits as it provides predictable data for CBL's use in chemical and pharmaceutical applications (Sarker et al., 2019).

Stereochemical Analysis and Racemization Studies :

- Agua et al. (2021) investigated the racemization and absolute stereochemistry of cannabichromene (CBC), which is closely related to CBL. The study utilized chromatographic resolution and conversion of CBC to CBL for further stereochemical analysis. This research is crucial for understanding the stereochemistry of natural CBC and related compounds, including CBL (Agua et al., 2021).

Chiral Separation and Analytical Studies :

- A 2023 study by Ferraro and Umstead focused on the chiral separation of CBL and its acidic analogs using polysaccharide chiral stationary phases. This research is pivotal in understanding the individual enantiomers’ biological and physiological effects, as it identifies analytical conditions for separation and scales up for preparative separation (Ferraro & Umstead, 2023).

Stability and Degradation Studies :

- Grafström et al. (2019) explored the stability and degradation of cannabinoids, including CBL, in cannabis resin. This study is essential for understanding the chemical and physical behaviors of CBL and related compounds under various storage conditions (Grafström et al., 2019).

Mechanism of Action

Mode of Action

It is known that cannabinoids, including cbl, can exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades .

Biochemical Pathways

CBL is a degradation product of cannabichromene (CBC), formed through natural irradiation or under acidic conditions Cannabinoids are known to modulate many physiological and pathological processes .

Pharmacokinetics

It is suggested that due to the relatively rapid metabolism of cannabigerol (a related cannabinoid), the pharmacokinetics of cbl might be similar .

Result of Action

It is suggested that cbl may have anti-inflammatory and anti-proliferative properties .

Action Environment

Environmental and agronomic factors can significantly influence the chemical composition and biological activity of cannabis extracts, including CBL . Factors such as temperature, humidity, light intensity, and soil composition can lead to significant alterations in the levels of cannabinoids, terpenes, and other bioactive compounds present in the plant .

Safety and Hazards

Future Directions

While CBL may have been overshadowed in the past, recent research and scientific interest have started to illuminate its potential. With its anti-inflammatory properties, potential anti-cancer effects, and possible applications in skincare, further exploration and investment in CBL research are crucial .

Properties

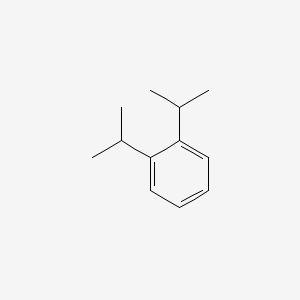

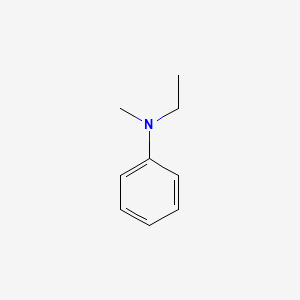

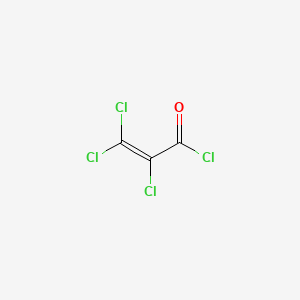

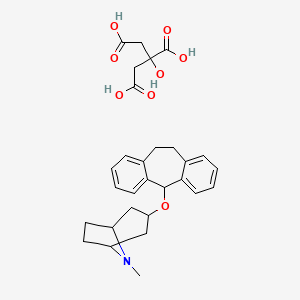

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cannabicyclol involves the conversion of Cannabidiol to Cannabichromene and then to Cannabicyclol.", "Starting Materials": [ "Cannabidiol", "Bromine", "Potassium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Cannabidiol is treated with bromine and potassium hydroxide in methanol to form Cannabichromene.", "Cannabichromene is then reduced with sodium borohydride in acetic acid to form Cannabicyclol.", "The reaction mixture is then quenched with water and the product is extracted with ethyl acetate.", "The organic layer is washed with sulfuric acid and then with sodium bicarbonate solution.", "The product is then dried over anhydrous magnesium sulfate and purified by column chromatography." ] } | |

| 21366-63-2 | |

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(1R,9R,12S,14R)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-13-11-15(22)17-16(12-13)23-21(4)10-9-14-18(21)19(17)20(14,2)3/h11-12,14,18-19,22H,5-10H2,1-4H3/t14-,18+,19+,21+/m0/s1 |

InChI Key |

IGHTZQUIFGUJTG-QSMXQIJUSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3[C@H]4[C@@H](C3(C)C)CC[C@]4(OC2=C1)C)O |

SMILES |

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O |

synonyms |

cannabicyclol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

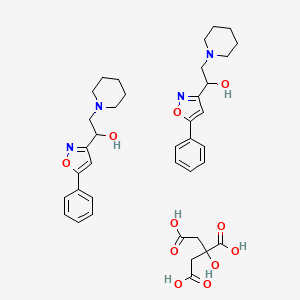

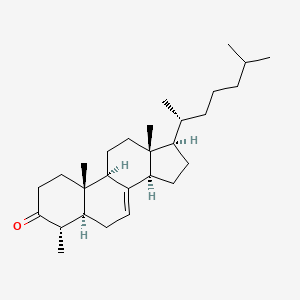

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,5,9-tetramethyl-2,4a,5,6,7,8-hexahydro-1H-benzo[7]annulene](/img/structure/B1214303.png)

![6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1214306.png)

![2-[[[2-(2-Methoxyphenyl)ethylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1214311.png)

![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1214319.png)